4-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzohydrazide+4-methylbenzaldehyde→4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but includes additional chloro and hydroxy groups, which may enhance its biological activity.
4-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: The presence of a methoxy group instead of a methyl group can alter its chemical reactivity and biological properties.
Uniqueness
4-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
UVSFTOFGIFFBHU-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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